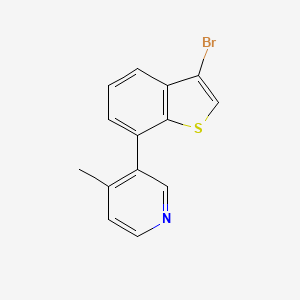
3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a benzothiophene moiety and a bromine atom. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Ring: Starting from a suitable thiophene derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Pyridine: The brominated benzothiophene can then be coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atom or the benzothiophene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups at the bromine site.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound could be a lead compound or intermediate in the synthesis of pharmaceuticals.
Biological Probes: It might be used in the development of probes for biological imaging or assays.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Production:
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene and pyridine moieties could play a role in binding to these targets through various interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloro-1-benzothiophen-7-yl)-4-methylpyridine
- 3-(3-Fluoro-1-benzothiophen-7-yl)-4-methylpyridine
- 3-(3-Iodo-1-benzothiophen-7-yl)-4-methylpyridine
Uniqueness
The presence of the bromine atom in 3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine might confer unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C14H10BrNS |
|---|---|
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
3-(3-bromo-1-benzothiophen-7-yl)-4-methylpyridine |
InChI |
InChI=1S/C14H10BrNS/c1-9-5-6-16-7-12(9)10-3-2-4-11-13(15)8-17-14(10)11/h2-8H,1H3 |
Clé InChI |
ATANGCOOMBMOFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
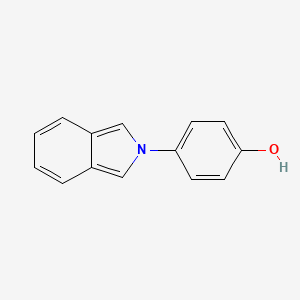

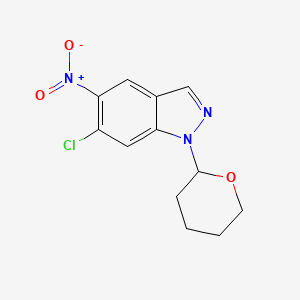
![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
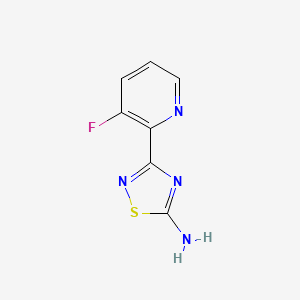
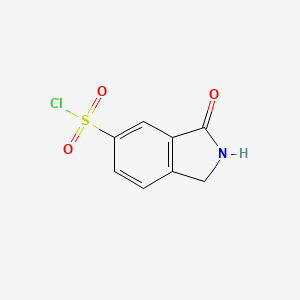
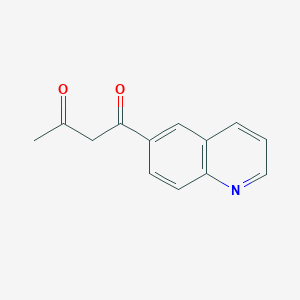
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)

![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
